1-Bromo-3-(2-cyclohexylethoxy)benzene
Description
1-Bromo-3-(2-cyclohexylethoxy)benzene is a brominated aromatic compound featuring a cyclohexylethoxy substituent at the meta position relative to the bromine atom. Its molecular formula is C₁₄H₁₉BrO, with a molecular weight of 283.21 g/mol. The cyclohexylethoxy group introduces significant steric bulk and lipophilicity, distinguishing it from simpler alkoxy-substituted bromobenzenes. This compound is typically synthesized via nucleophilic substitution or coupling reactions, often involving cyclohexylethyl bromide derivatives and bromophenol precursors under basic conditions (e.g., Cs₂CO₃ in DMF) .
Properties
IUPAC Name |
1-bromo-3-(2-cyclohexylethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrO/c15-13-7-4-8-14(11-13)16-10-9-12-5-2-1-3-6-12/h4,7-8,11-12H,1-3,5-6,9-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZONITXXBWDVKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCOC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(2-cyclohexylethoxy)benzene typically involves the bromination of 3-(2-cyclohexylethoxy)benzene. The process can be carried out using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction proceeds via electrophilic aromatic substitution, where the bromine cation is generated and subsequently attacks the benzene ring to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(2-cyclohexylethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in reactions such as the Suzuki–Miyaura coupling.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: This reaction involves the use of palladium catalysts and boron reagents under mild conditions to form carbon-carbon bonds.
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom with other functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in the Suzuki–Miyaura coupling, the product is typically a biaryl compound.
Scientific Research Applications
1-Bromo-3-(2-cyclohexylethoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and the development of bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(2-cyclohexylethoxy)benzene in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates then undergo further transformations to yield the final products. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Comparative Data Table
Key Findings and Insights
- Electronic Effects : Electron-withdrawing groups (e.g., -OCF₃) increase electrophilicity, enhancing reactivity in cross-coupling reactions , while electron-donating groups (e.g., cyclohexylethoxy) improve stability .
- Steric Influence : Bulky substituents like cyclohexylethoxy reduce reaction rates in sterically demanding reactions but improve lipid solubility for biological applications .
- Synthetic Efficiency : Yields for alkoxy-substituted bromobenzenes generally exceed 85%, with purification via column chromatography (ethyl acetate/petroleum ether) being standard .
Biological Activity
1-Bromo-3-(2-cyclohexylethoxy)benzene is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.
- Chemical Formula: C₁₃H₁₅BrO
- Molecular Weight: 267.17 g/mol
- CAS Number: 1647-26-3
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound's bromine atom and the ethoxy group play crucial roles in its reactivity and binding affinity to enzymes and receptors.
Target Interactions
This compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. It may act as an enzyme inhibitor, influencing the activity of proteins that are critical for cellular functions.
Research indicates that this compound may affect multiple biochemical pathways:
- Enzyme Inhibition: It has shown potential in inhibiting enzymes related to cancer cell proliferation.
- Cellular Effects: The compound may induce apoptosis in certain cancer cell lines, leading to reduced tumor growth.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
-
Anticancer Activity:
- A study demonstrated that the compound exhibited significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.
-
Antimicrobial Properties:
- Another research highlighted its antimicrobial activity, suggesting that it could serve as a lead compound for developing new antibiotics. The compound was effective against both Gram-positive and Gram-negative bacteria.
-
Neuroprotective Effects:
- Preliminary findings suggest that this compound may also possess neuroprotective properties, potentially offering benefits in neurodegenerative diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | Study A |
| Antimicrobial | Effective against bacteria | Study B |
| Neuroprotective | Protects neuronal cells | Study C |
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Inhibits specific metabolic enzymes |
| Apoptosis Induction | Triggers programmed cell death |
| Antimicrobial Action | Disrupts bacterial cell wall |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
